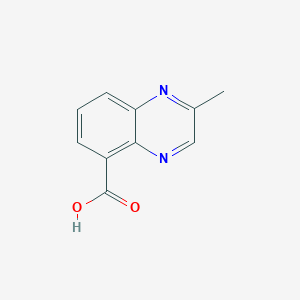

2-Methylquinoxaline-5-carboxylic acid

Description

Historical Context of Quinoxaline (B1680401) Chemistry Research

The study of quinoxaline chemistry dates back to the late 19th century. The first derivative of quinoxaline was synthesized in 1884 through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This foundational reaction, known as the Hinsberg synthesis, established a primary and effective method for creating the quinoxaline scaffold. Early research laid the groundwork for what would become a significant class of heterocyclic compounds with a vast array of applications. Over the last few decades, research has expanded significantly, leading to the development of numerous synthetic routes, including green chemistry approaches, to produce a wide variety of quinoxaline derivatives. mdpi.com

Significance of the Quinoxaline Scaffold in Chemical Science

The quinoxaline scaffold, a fused system of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry and materials science. nih.govacs.org Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govgoogle.com This has made them a focal point for drug discovery and development, with some derivatives being incorporated into antibiotics like echinomycin (B1671085) and levomycin. mdpi.com Beyond medicine, the unique electronic properties of the quinoxaline ring system make these compounds suitable for applications in materials science. uni-konstanz.de They are used in the development of dyes, organic semiconductors, electroluminescent materials, and corrosion inhibitors. chemscene.comuni.lu The versatility and broad applicability of the quinoxaline motif continue to drive extensive research interest. nih.gov

Overview of Carboxylic Acid Functionalization within Heterocyclic Systems

The introduction of a carboxylic acid group onto a heterocyclic scaffold is a common and impactful strategy in medicinal chemistry and drug design. The carboxylic acid moiety can significantly influence a molecule's physicochemical properties. caymanchem.com Its ability to ionize at physiological pH can enhance aqueous solubility and bioavailability. caymanchem.com Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, which can be critical for the binding of a drug molecule to its biological target, such as an enzyme or receptor. While this functional group is a component in a large percentage of commercial drugs, its presence can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability, leading chemists to sometimes explore bioisosteres to optimize a compound's profile.

Scope and Focus of Research on 2-Methylquinoxaline-5-carboxylic acid

Specific academic research focusing exclusively on this compound is limited, with major chemical databases noting a lack of extensive literature for this particular compound. However, its structure is closely related to other quinoxaline carboxylic acids that have been investigated for various applications. For instance, derivatives of quinoxaline-2-carboxylic acid have been studied as potent inhibitors of Pim-1 kinase for anticancer applications and as antimycobacterial agents. caymanchem.com The isomeric compound, 3-methylquinoxaline-2-carboxylic acid, is known as a major metabolite of the antibiotic olaquindox. Therefore, the study of this compound can be contextualized through the established chemistry and biological importance of its structural analogues.

Research Findings and Data for this compound

While dedicated experimental studies are not widely published, key information can be derived from chemical databases and knowledge of related compounds.

Chemical and Physical Properties

The fundamental properties of this compound have been calculated and are available through chemical databases. This information is essential for its identification and for predicting its behavior in chemical and biological systems.

| Identifier | Value |

|---|---|

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| Monoisotopic Mass | 188.05858 Da |

| IUPAC Name | This compound |

| SMILES | CC1=NC2=CC=CC(=C2N=C1)C(=O)O |

| InChI Key | MLOAMCROUOUPRF-UHFFFAOYSA-N |

| Predicted XlogP | 1.1 |

Data sourced from PubChem CID 55255007.

Potential Synthetic Routes

While a specific, optimized synthesis for this compound is not documented in readily available literature, plausible routes can be proposed based on established quinoxaline synthesis methodologies.

Hinsberg Condensation : The most direct approach would be the condensation of 3,4-diaminobenzoic acid with methylglyoxal. This reaction follows the classical Hinsberg pathway, where the diamine reacts with the 1,2-dicarbonyl compound (methylglyoxal) to form the quinoxaline ring. This method has been successfully used to synthesize other quinoxaline carboxylic acids.

Oxidation of a Methyl Precursor : Another viable strategy involves the oxidation of a corresponding methyl-substituted quinoxaline. This would start with the synthesis of 2,5-dimethylquinoxaline, which could then be selectively oxidized to form the carboxylic acid at the 5-position. Methods for such oxidations, for instance using potassium permanganate, are established for related heterocyclic systems. chemscene.com

Properties

IUPAC Name |

2-methylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOAMCROUOUPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083299-55-1 | |

| Record name | 2-methylquinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylquinoxaline 5 Carboxylic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on the functionalization of a methyl-substituted quinoxaline (B1680401) to introduce a carboxylic acid group. This is primarily achieved through the selective oxidation of the methyl group.

Oxidation of Methyl-Substituted Quinoxalines to Carboxylic Acids

The conversion of a methyl group on the quinoxaline ring to a carboxylic acid is a key transformation. This oxidation can be accomplished through various chemical and biological methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact. A critical step in this process often involves the initial oxidation of the methyl group to an aldehyde, which is then further oxidized to the carboxylic acid. For instance, studies have shown that 2-methylquinoxaline (B147225) can be converted to quinoxaline-2-carbaldehyde (B121957) in high yield, demonstrating the feasibility of activating the C(sp³)–H bonds of the methyl group as a precursor to the acid. mdpi.comacs.org

Biocatalytic methods represent a green and highly selective alternative to traditional chemical oxidation. These routes employ microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions.

Further investigation identified Pseudomonas putida as a more efficient biocatalyst for the same transformation. nih.gov At an 8-liter scale, the P. putida bioconversion demonstrated an 86% in-situ yield and achieved a product concentration approximately ten times greater than that of the A. repens process, highlighting the potential for highly efficient and scalable biocatalytic synthesis. nih.gov The mechanism of such biotransformations typically involves enzymatic hydroxylation of the methyl group to a primary alcohol, followed by subsequent oxidation to the aldehyde and then to the carboxylic acid, catalyzed by oxidoreductase enzymes within the microorganism.

Transition metal catalysis offers a powerful tool for the aerobic oxidation of methyl groups, utilizing molecular oxygen from the air as the ultimate oxidant. This approach is both atom-economical and environmentally benign.

Palladium complexes have been shown to catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines, which are structural analogues of methylquinoxalines. nih.govelsevierpure.com In these systems, the reaction primarily yields the corresponding 8-quinolylmethyl acetates, with the desired 8-quinoline carboxylic acids as minor products. nih.govelsevierpure.com This indicates that while oxidation of the methyl group is feasible, controlling the extent of oxidation to favor the carboxylic acid over the intermediate acetate (B1210297) can be challenging.

Iron catalysis provides another promising route. Iron catalysts, in the presence of an oxidant like di-t-butyl peroxide, can facilitate the oxidation of benzylic carbons on methyl arenes to generate aldehyde intermediates in situ. nih.govmdpi.comnorthumbria.ac.uk Oxygen has been found to play a crucial role in accelerating this transformation. nih.govnorthumbria.ac.uk This method can be integrated into tandem reactions where the newly formed aldehyde undergoes subsequent cyclization, demonstrating the potential for creating complex quinoxaline structures from simple methylarene precursors. mdpi.com

| Catalyst System | Substrate Type | Primary Product | Secondary Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(II) / 2,6-pyridinedicarboxylic acid | 8-Methylquinolines | Quinolylmethyl acetate | Quinoline carboxylic acid | Homogeneous catalysis; regioselective. | nih.govelsevierpure.com |

| Iron Catalyst / di-t-butyl peroxide | Methyl arenes | Aldehyde (in situ) | N/A | Oxygen accelerates the reaction; suitable for tandem reactions. | nih.govnorthumbria.ac.ukmdpi.com |

One-Pot Synthetic Strategies

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without the need for isolating intermediates, thereby saving time, reagents, and reducing waste. Several one-pot methods have been developed for quinoxaline carboxylic acids.

One such strategy involves the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in a one-pot reaction that combines quinoxaline formation with a subsequent ester hydrolysis. core.ac.uk This method starts with methyl 3,4-diaminobenzoate (B8644857), which undergoes condensation to form the quinoxaline ring, followed by hydrolysis of the methyl ester to the carboxylic acid under high-temperature conditions, achieving a 77% yield. core.ac.uk Other one-pot approaches focus on constructing the quinoxaline ring from non-traditional starting materials, such as the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097). Metal-free, organocatalytic one-pot syntheses have also been developed, starting from aldehydes to produce functionalized quinoxalines.

Cyclocondensation and Functionalization Strategies

This class of strategies involves the construction of the quinoxaline heterocyclic system through a cyclocondensation reaction, typically followed by or incorporating functionalization to include the carboxylic acid moiety.

Condensation of Aromatic Diamines with Dicarbonyl Compounds in Quinoxaline Carboxylic Acid Synthesis

The most classic and widely used method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, often referred to as the Hinsberg quinoxaline synthesis. core.ac.uk To produce a quinoxaline carboxylic acid, one of the precursors must contain a carboxyl group.

A direct application of this method is the reaction of 3,4-diaminobenzoic acid with a 1,2-diketone (e.g., 4,4′-dimethoxybenzil). core.ac.uk This reaction directly yields the corresponding 2,3-diarylquinoxaline-6-carboxylic acid. The efficiency of this condensation can be significantly enhanced by a variety of catalysts. Acid catalysts are commonly employed, but numerous other systems have been developed to improve yields and facilitate milder reaction conditions. nih.gov These include iodine, copper sulfate, and heterogeneous catalysts like nano-kaoline/BF₃/Fe₃O₄ and silica-bonded S-sulfonic acid, which offer advantages such as high yields, easy workup, and catalyst recyclability. nih.gov Transition metal-doped carbon aerogels have also been employed as catalysts for this transformation.

| Catalyst | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Iodine in Water | o-Phenylenediamine (B120857), 1,2-Diketones | Green method, simple workup, high yields. | |

| Nano-kaoline/BF₃/Fe₃O₄ | 1,2-Phenylene diamines, 1,2-Diketones | Eco-friendly, grinding conditions, easy workup. | nih.gov |

| Silica Bonded S-Sulfonic Acid (SBSSA) | 1,2-Diamino compounds, 1,2-Dicarbonyl compounds | Recyclable catalyst, room temperature synthesis. | |

| Mo-doped Carbon Aerogel | o-Phenylenediamine, α-Hydroxy ketones | Initial oxidation of α-hydroxy ketone, high conversion. | |

| Acetic Acid (catalyst/solvent) | 3,4-Diaminobenzoic acid, 1,2-Diketones | Direct synthesis of quinoxaline carboxylic acids. | core.ac.uk |

Hydrothermal Synthesis (HTS) Methodologies for Quinoxaline Carboxylic Acids

Hydrothermal synthesis (HTS) has emerged as a promising green chemistry approach for the synthesis of quinoxaline carboxylic acids. thieme-connect.deresearchgate.net This method utilizes high-temperature water (typically between 150–230 °C) as the reaction medium, avoiding the need for volatile organic solvents, strong acids, or toxic catalysts often required in classical synthetic routes. thieme-connect.deresearchgate.net The synthesis is achieved through the condensation of 1,2-dicarbonyl compounds with ortho-phenylenediamines (o-PDAs), such as 3,4-diaminobenzoic acid. thieme-connect.denih.gov This technique is noted for its simplicity, rapid reaction times—sometimes as short as 5 to 30 minutes—and high yields. researchgate.netnih.gov

A significant challenge in the HTS of quinoxaline carboxylic acids is the propensity for decarboxylation of the starting materials and products at elevated temperatures. thieme-connect.de Aromatic carboxylic acids, including the 3,4-diaminobenzoic acid precursor, can lose carbon dioxide in high-temperature water, leading to the formation of undesired decarboxylated quinoxaline side products. researchgate.net

Optimization of Reaction Parameters to Minimize Decarboxylation

Minimizing decarboxylation is crucial for achieving high yields of the desired quinoxaline carboxylic acids during hydrothermal synthesis. thieme-connect.com Detailed studies have been conducted to identify reaction conditions that favor the formation of the carboxylic acid product over its decarboxylated analogue. thieme-connect.de Key parameters that are optimized include reaction temperature (Tr), reaction time (tr), reactant concentration (c), and the use of additives like acetic acid (HOAc). nih.govthieme-connect.com

It has been demonstrated that moderate temperatures within the hydrothermal regime can yield the desired product with minimal side reactions. thieme-connect.com For instance, the presence of acetic acid can facilitate the synthesis at a lower temperature of 150 °C, which helps to suppress decarboxylation while still promoting the quinoxaline formation. nih.govthieme-connect.com The inherent acidity of the 3,4-diaminobenzoic acid substrate itself can also self-catalyze the reaction. researchgate.net By carefully controlling these parameters, it is possible to synthesize CO2H-bearing quinoxalines with minimal loss of the carboxylic acid functionality. thieme-connect.com

The table below summarizes the effect of reaction conditions on the yield of a model 2,3-diarylquinoxaline-6-carboxylic acid and its decarboxylated side product.

| Temperature (°C) | Time (min) | Additive | Carboxylic Acid Yield (%) | Decarboxylated Product Yield (%) |

|---|---|---|---|---|

| 230 | 10 | None | Good | Variable |

| 150 | 30 | Acetic Acid | Excellent | Minimal |

| 200 | 15 | None | Moderate | Significant |

Role of Structural Analogues of Diaminobenzoic Acids in HTS

A highly effective strategy to completely prevent the formation of decarboxylated side products involves the use of structural analogues of 3,4-diaminobenzoic acid as starting materials. thieme-connect.deresearchgate.net Instead of using the free carboxylic acid, precursors such as esters (e.g., methyl 3,4-diaminobenzoate) or protected forms (e.g., di-Boc-protected 3,4-diaminobenzoic acid) can be employed. thieme-connect.deresearchgate.net

Under hydrothermal conditions, these analogues undergo in situ transformation—ester hydrolysis or deprotection—concurrently with the cyclization reaction to form the quinoxaline. thieme-connect.deresearchgate.net This tandem reaction approach effectively couples the unmasking of the carboxylic acid with the quinoxaline synthesis, thereby avoiding the direct exposure of the free diaminobenzoic acid to harsh decarboxylation conditions. thieme-connect.de For example, the hydrolysis of methyl 3,4-diaminobenzoate can be coupled with the HTS process to yield the final quinoxaline carboxylic acid without any decarboxylated byproducts. thieme-connect.com

Synthesis of Quinoxaline 1,4-Dioxide Analogues and Their Carboxylic Acid Derivatives

Quinoxaline 1,4-dioxides are a significant class of N-oxides that exhibit a wide range of biological activities. mdpi.comresearchgate.net The synthesis of their carboxylic acid derivatives is of particular interest in medicinal chemistry. nih.gov The primary and most efficient method for preparing the quinoxaline 1,4-dioxide core is the Beirut reaction. mdpi.comnih.gov This method involves the heterocyclization of benzofuroxans (also known as benzofurazan (B1196253) N-oxides) with various substrates. nih.govmdpi.com While direct oxidation of quinoxaline carboxylic acids with reagents like peroxy acids is possible, it often does not provide preparative yields because the initial N-oxidation deactivates the ring towards a second oxidation. mdpi.comnih.gov

Cyclization Reactions for 1,4-Dioxide Formation

The Beirut reaction is the cornerstone for the synthesis of quinoxaline 1,4-dioxides. nih.gov This cyclization reaction involves the condensation of a benzofuroxan (B160326) with a compound containing an active methylene (B1212753) group, such as β-dicarbonyl compounds, enamines, or enol ethers. mdpi.commdpi.com The reaction can be catalyzed by bases like triethylamine (B128534) or potassium carbonate. mdpi.comnih.gov

For the synthesis of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, the Beirut reaction is typically performed between a benzofuroxan and a β-keto ester, such as ethyl acetoacetate. nih.gov This reaction leads to the formation of a 3-methyl-quinoxaline-2-carboxylate 1,4-dioxide scaffold. nih.gov The reaction conditions can be modified to improve yields and shorten reaction times; for example, using a sodium hydride/tetrahydrofuran (NaH/THF) system can reduce reaction times to a few hours. mdpi.com

The general scheme for this synthesis is presented below:

| Reactant 1 | Reactant 2 | Key Reaction | Product Scaffold |

|---|---|---|---|

| Benzofuroxan | β-Keto Ester (e.g., Ethyl Acetoacetate) | Beirut Reaction | Quinoxaline-2-carboxylate 1,4-Dioxide |

| Benzofuroxan | Enamine | Beirut Reaction | Substituted Quinoxaline 1,4-Dioxide |

| Benzofuroxan | Alkenes | Beirut Reaction | 2-Substituted Quinoxaline 1,4-Dioxide |

Functionalization of 1,4-Dioxide Scaffolds

The quinoxaline 1,4-dioxide scaffold, particularly with a carboxylic acid or ester group at the 2-position, is a versatile platform for further chemical modifications. mdpi.com However, the free 1,4-dioxides of quinoxaline-2-carboxylic acids are often unstable and prone to decarboxylation upon heating. mdpi.com

Key functionalization strategies include:

Ester Hydrolysis: The hydrolysis of ester derivatives (e.g., ethyl or methyl esters) to the corresponding carboxylic acid can be achieved. For instance, heating an ester in aqueous ethanol (B145695) with triethylamine and catalytic amounts of calcium chloride can facilitate this conversion. mdpi.com

Amide Formation: The carboxylic acid can be converted into amides using coupling agents like diphenylphosphoryl azide (DPPA). mdpi.com

Curtius Rearrangement: For further functionalization, the carboxylic acid ester can be converted to an acid hydrazide and then to an azide. This azide can undergo a Curtius rearrangement when heated in an alcohol or amine solution to yield 2-alkyl carbamates or substituted ureas, respectively, effectively functionalizing the 2-position of the quinoxaline 1,4-dioxide ring. mdpi.com

These transformations allow for the introduction of diverse functional groups onto the quinoxaline 1,4-dioxide core, enabling the synthesis of a wide array of derivatives. mdpi.com

Chemical Reactivity and Transformation Studies

Oxidative Transformations and Stability

The stability of 2-Methylquinoxaline-5-carboxylic acid towards oxidation is influenced by both the quinoxaline (B1680401) ring system and the methyl group. The quinoxaline ring is a relatively electron-deficient aromatic system due to the presence of the two nitrogen atoms, which can affect its susceptibility to oxidative degradation.

A significant oxidative transformation for this compound involves the methyl group at the 2-position. Research has demonstrated the biocatalytic oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid using microorganisms such as the fungus Absidia repens and the bacterium Pseudomonas putida. acs.org This indicates that the methyl group is susceptible to oxidation to a carboxylic acid. It is therefore plausible that under certain oxidative conditions, the carboxylic acid group at the 5-position could remain intact while the methyl group at the 2-position is further oxidized.

Conversely, studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have shown a degree of stability in aqueous solutions, with slow degradation observed over several days at 37 °C. mdpi.com This suggests that the quinoxaline core can be relatively stable under mild oxidative conditions. However, the presence of the N-oxide groups in these derivatives significantly alters their electronic properties and reactivity compared to this compound.

Derivatization and Structural Modification Strategies

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid functional group is readily converted into several key derivatives, enabling the exploration of structure-activity relationships.

Esters: Esterification of the carboxylic acid can be achieved through standard methods such as Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. Another route involves the conversion of the carboxylic acid to its methyl ester, as in the case of quinoxaline-2-carboxylic acid methyl ester. alfa-chemistry.com

Amides: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group, for instance, by converting it into a more reactive acyl chloride. nih.gov This strategy is exemplified by the synthesis of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives from a quinoxaline (B1680401) dicarboxylic acid anhydride (B1165640) by treating it with binucleophiles like phenylenediamines. researchgate.net

Hydrazides: Hydrazides are commonly synthesized through the hydrazinolysis of a corresponding ester. For example, refluxing an ester derivative with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727) can yield the desired hydrazide. chemicalbook.comekb.eg Alternatively, the carboxylic acid can be activated, for example with 1,1'-carbonyldiimidazole, and then reacted with hydrazine hydrate to form the hydrazide. chemicalbook.com

| Derivative | General Synthetic Route | Key Reagents |

|---|---|---|

| Esters | Reaction of the carboxylic acid with an alcohol. | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amides | Reaction of an activated carboxylic acid with an amine. | Amine, Activating Agent (e.g., Thionyl Chloride) |

| Hydrazides | Reaction of an ester with hydrazine hydrate. | Ester derivative, Hydrazine Hydrate |

Introduction of Heteroaromatic and Aromatic Moieties

The 2-methylquinoxaline-5-carboxylic acid scaffold can be expanded by attaching various aromatic and heteroaromatic ring systems. This is a common strategy to modulate the molecule's electronic and steric properties.

A primary method involves leveraging the reactivity of the carboxylic acid group. By converting the acid to an acid chloride, it can readily react with an amine-substituted aromatic or heteroaromatic compound to form an amide linkage, thereby tethering the new ring system to the quinoxaline core. nih.gov For instance, chloroquinoxalines can be refluxed with aminobenzoic acid, followed by conversion to the acid chloride and subsequent reaction with aromatic amines to yield final products with appended aromatic rings. nih.gov

Furthermore, derivatized quinoxalines can undergo cyclization reactions to form fused ring systems. Research on 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride shows that after forming carboxamide derivatives, subsequent treatment with reagents like acetic anhydride can lead to the formation of fused pyrrolo[3,4-d]quinoxaline structures. researchgate.net

| Synthetic Strategy | Description | Example Reaction |

|---|---|---|

| Amide Coupling | The carboxylic acid is activated (e.g., as an acyl chloride) and reacted with an amino-substituted (hetero)aromatic compound. | Quinoxaline acyl chloride + Aniline → N-Phenyl quinoxaline carboxamide |

| Cyclization | A derivative (e.g., a carboxamide) undergoes an intramolecular reaction to form a new, fused heterocyclic ring. | Carboxamidoquinoxaline + Acetic Anhydride → Pyrrolo[3,4-d]quinoxaline derivative |

Chiral Derivatization for Stereochemical Studies

For quinoxaline derivatives that possess chiral centers, determining the enantiomeric composition is essential. Chiral derivatization is a powerful technique used for the separation and analysis of enantiomers, typically by chromatography.

The strategy involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be separated by standard chromatographic methods like HPLC. For example, 2-quinoxaloyl chloride has been used as a precolumn derivatizing agent for chiral α-hydroxy carboxylic acids, allowing for their resolution on a β-cyclodextrin bonded stationary phase. researchgate.net

Novel triazine-based chiral reagents have also been developed for the sensitive detection of chiral carboxylic acids by UPLC-MS/MS. nih.gov The reaction with such a reagent converts the enantiomers into diastereomeric amides, which can then be separated and quantified. nih.gov This approach allows for detailed stereochemical studies and the determination of enantiomeric purity. Another class of reagents, such as N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), reacts with carboxylic acids in the presence of coupling agents to form diastereomers that are separable by reversed-phase chromatography. researchgate.net

| Chiral Derivatizing Agent (CDA) Type | Mechanism | Analytical Method |

|---|---|---|

| Quinoxaloyl Chlorides | Forms diastereomeric esters with chiral alcohols. | HPLC researchgate.net |

| Triazine-based Amines (e.g., DMT-3(S)-Apy) | Forms diastereomeric amides with chiral carboxylic acids. | LC-MS/MS nih.gov |

| Phosphonium-based Amines (e.g., OTPA) | Forms diastereomeric amides in the presence of coupling agents. | HPLC-UV researchgate.net |

Synthesis of Metal-Coordinating Derivatives

The quinoxaline ring system, containing two nitrogen atoms, is an excellent ligand for coordinating with metal ions. The presence of the carboxylic acid group at the 5-position provides an additional coordination site (an oxygen donor), making this compound a versatile ligand for the synthesis of metal complexes and coordination polymers. tandfonline.comisca.in

Quinoxaline-2-carboxylic acid has been studied as an analytical reagent that forms precipitates with various metal ions, including Cu(II), Co(II), Ni(II), and Pd(II). isca.in The coordination can involve both the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group. The resulting metal complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. isca.meeurjchem.com These coordination compounds are of interest for their potential applications in materials science and catalysis. tandfonline.com

| Potential Metal Ions | Ligand Binding Sites on Derivative | Resulting Structures |

|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II), Pd(II) | Nitrogen atoms of the quinoxaline ring | Mononuclear complexes nih.gov |

| Oxygen atoms of the carboxylate group | Coordination polymers tandfonline.com |

Coordination Chemistry and Ligand Design

2-Methylquinoxaline-5-carboxylic acid as a Monodentate Ligand

In its capacity as a monodentate ligand, this compound could theoretically coordinate to a metal center through one of several potential donor sites. The most likely candidates for monodentate coordination are one of the two nitrogen atoms of the quinoxaline (B1680401) ring or an oxygen atom from the carboxylic acid group.

Coordination via a quinoxaline nitrogen atom would be typical for heterocyclic ligands. The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal ion. The specific nitrogen that binds would depend on steric factors and the electronic environment of the metal center.

Alternatively, the carboxylic acid group offers another point of attachment. Carboxylate ligands can coordinate in a monodentate fashion through one of the oxygen atoms. This type of interaction is common in a vast array of metal-carboxylate complexes. The choice between nitrogen or oxygen coordination would be influenced by factors such as the hardness or softness of the metal ion (HSAB theory) and the solvent system used.

Multidentate Ligand Architectures Incorporating the this compound Core

The structure of this compound, featuring both a quinoxaline ring system and a carboxylic acid group, makes it an ideal candidate for use as a building block in the design of more complex multidentate ligands. By chemically modifying the core structure, ligands with multiple donor sites can be synthesized to achieve specific coordination geometries and complex stabilities.

For instance, the carboxylic acid group could be converted to an ester or an amide, which could then be further functionalized with additional coordinating groups like pyridyl or amino moieties. These modifications would transform the original molecule into a chelating ligand capable of forming more stable metal complexes through the chelate effect. The quinoxaline nitrogen atoms remain available as potential coordination sites in these larger architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing quinoxaline and carboxylate functionalities typically involves the reaction of a metal salt with the ligand in a suitable solvent. eurjchem.comresearchgate.net Common characterization techniques for such complexes include:

Infrared (IR) Spectroscopy: To identify the coordination mode of the carboxylate group by observing the shifts in the symmetric and asymmetric stretching frequencies of the COO- group upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand's environment and confirm binding to the metal.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry.

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and composition of the synthesized complexes.

Based on its structure, this compound could exhibit several binding modes. As a bidentate ligand, it could chelate a metal ion using one quinoxaline nitrogen and the carboxylate group, forming a stable ring structure. The carboxylate group itself can coordinate in various ways, including monodentate, bidentate chelating, or bridging modes, leading to the formation of mononuclear or polynuclear complexes. wikipedia.org

The resulting coordination geometries would be dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. eurjchem.comresearchgate.net

The choice of metal ion significantly impacts the stability and structure of the resulting complex. dalalinstitute.comresearchgate.net The stability of complexes with a given ligand often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series. dalalinstitute.com

The charge and size of the metal ion also play a crucial role. dalalinstitute.com Higher charge density on the metal ion generally leads to more stable complexes. The preferred coordination geometry of a metal ion (e.g., tetrahedral for Zn(II), square planar for Cu(II) in certain environments) will also dictate the final structure of the complex formed with this compound. researchgate.net

Theoretical Modeling of Ligand-Metal Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling ligand-metal interactions. nih.gov These studies can predict the most stable geometries of metal complexes, calculate vibrational frequencies for comparison with experimental IR spectra, and analyze the electronic structure and nature of the metal-ligand bonding. nih.govnih.gov

For a ligand like this compound, DFT calculations could be used to:

Determine the preferred coordination site (N vs. O).

Model the geometries of potential complexes with different metal ions.

Calculate the binding energies to predict complex stability.

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic properties of the complexes. isca.me

Such theoretical studies would be invaluable in guiding synthetic efforts and in understanding the properties of complexes derived from this ligand, especially given the current lack of experimental data.

Crystallography and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis of 2-Methylquinoxaline-5-carboxylic acid and its Derivatives

The conformation of this compound would be largely defined by the orientation of the carboxylic acid group relative to the quinoxaline (B1680401) ring. The degree of planarity or torsion between the carboxylic acid moiety and the bicyclic system is a key conformational feature. Intramolecular hydrogen bonds, if sterically feasible, could play a significant role in stabilizing a particular conformation. For instance, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and one of the nitrogen atoms of the quinoxaline ring, leading to a more rigid molecular structure.

In the solid state, molecules of this compound would be expected to assemble into higher-order structures through various intermolecular interactions. Hydrogen bonding is anticipated to be the dominant force in directing the supramolecular architecture. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the quinoxaline ring act as hydrogen bond acceptors.

The manner in which the molecules of this compound pack in the crystal lattice determines the packing efficiency and the crystal density. These parameters are influenced by the shape of the molecule and the nature and directionality of the intermolecular interactions. Efficient packing is often achieved by minimizing void spaces in the crystal structure. The formation of strong and directional hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoxaline rings, would contribute to a more densely packed structure. The specific arrangement of molecules, whether in herringbone, brickstone, or other motifs, would be a result of the optimization of these various non-covalent interactions.

Polymorphism Studies of Quinoxaline Carboxylic Acids

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, research on other quinoxaline derivatives suggests that they can exhibit polymorphism. rsc.org The existence of different polymorphs would arise from variations in the hydrogen bonding patterns and packing arrangements of the molecules in the crystal lattice. The study of polymorphism is crucial in materials science and pharmaceuticals, as the properties of a solid can be significantly altered by its crystalline form.

Co-crystallization Studies with Other Chemical Entities

Co-crystallization is a technique used to design crystalline materials with tailored properties by combining a target molecule with a co-former in a specific stoichiometric ratio. nih.gov For this compound, co-crystallization could be explored to modify its physicochemical properties, such as solubility or stability. The carboxylic acid group is an excellent functional group for forming co-crystals, as it can participate in robust hydrogen bonds with a variety of co-formers containing complementary functional groups, such as amides, pyridines, or other carboxylic acids. ugr.es The selection of a suitable co-former is guided by the principles of crystal engineering and supramolecular chemistry, aiming to create predictable and stable hydrogen-bonded structures. While no specific co-crystallization studies involving this compound have been documented, the potential for forming novel multi-component crystalline phases with enhanced properties remains an area of interest.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and polarizable. nih.gov For quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the electron-rich quinoxaline ring system, while the LUMO's location can be influenced by substituents. In the case of 2-Methylquinoxaline-5-carboxylic acid, the electron-withdrawing carboxylic acid group is expected to significantly influence the LUMO distribution. researchgate.net Hard molecules are characterized by a large energy gap, whereas soft molecules have a smaller one. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. walisongo.ac.id It helps predict how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid group. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature and ability to act as a hydrogen bond donor. The hydrogen atoms attached to the aromatic ring would also exhibit a lesser degree of positive potential.

Global and local reactivity descriptors, derived within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. chemrxiv.org These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. researchgate.net Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. physchemres.org

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the "escaping tendency" of electrons from a system. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as μ² / (2η). nih.govresearchgate.net

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org This allows for a site-specific understanding of chemical reactions.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Measure of polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule. |

Thermodynamic and Spectroscopic Property Predictions

Computational methods are powerful tools for predicting the thermodynamic and spectroscopic properties of molecules. Thermodynamic properties like the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation can be calculated, providing crucial data for understanding chemical processes. lpnu.ua These theoretical predictions can supplement or guide experimental work, which can be complex and time-consuming. lp.edu.uaresearchgate.net

Similarly, spectroscopic properties can be simulated to aid in the interpretation of experimental spectra. Theoretical calculations can predict:

Vibrational Frequencies (IR and Raman): Helping to assign peaks in experimental spectra to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Assisting in the structural elucidation of the molecule.

Electronic Transitions (UV-Vis): Correlating with the energies of molecular orbitals and helping to understand the electronic absorption spectrum. mdpi.com

Table 3: Predictable Properties via Computational Methods

| Property Type | Examples | Computational Utility |

|---|---|---|

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Predicts stability and reaction spontaneity. |

| Spectroscopic | IR Frequencies, NMR Chemical Shifts, UV-Vis Transitions | Aids in structural identification and interpretation of experimental data. |

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and stability. nih.govnih.gov

For this compound, MD simulations can be employed to investigate its conformational landscape. A key area of interest is the rotational barrier and preferred orientation of the carboxylic acid group relative to the planar quinoxaline ring system. The simulation can reveal the most stable conformers and the energy required to transition between them. mdpi.com Analysis of the simulation trajectory can yield important metrics like the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions within the molecule. researchgate.net

Non-Covalent Interaction Analysis (AIM, RDG)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry, crystal engineering, and biological recognition. researchgate.net Computational methods like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are used to identify and characterize these weak interactions.

Atoms in Molecules (AIM): This method analyzes the topology of the electron density to locate and characterize chemical bonds, including weak non-covalent interactions. It identifies bond critical points (BCPs) between interacting atoms, and the properties at these points reveal the nature and strength of the interaction.

Reduced Density Gradient (RDG): The RDG method provides a visual representation of non-covalent interactions in real space. It plots the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces between interacting fragments, which are color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net

For this compound, these analyses would be crucial for understanding how molecules interact in the solid state, predicting crystal packing, and identifying key interactions like hydrogen bonding between the carboxylic acid groups and π-π stacking between the quinoxaline rings.

Computational Studies of Tautomerization Mechanisms and Resistance

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has been instrumental in understanding the tautomeric equilibria of quinoxaline derivatives. Tautomerism is a critical aspect of the chemical behavior of these molecules, influencing their stability, reactivity, and interaction with other molecules.

In studies of quinoxaline systems, DFT calculations have been employed to determine the relative stabilities of different tautomeric forms, such as the enol-imine and keto-amine forms. researchgate.net For instance, research on quinoxalines derived from the 1,4-naphthoquinone (B94277) nucleus has shown a preference for the enol-imine tautomer. researchgate.net This preference is often attributed to the greater aromatic character of the enol-imine structure compared to the keto-amine form. researchgate.net

The computational approach typically involves optimizing the geometry of the different tautomers and calculating their energies. The tautomer with the lower calculated energy is considered to be the more stable form. These theoretical findings are often corroborated with experimental data from techniques like X-ray diffraction (XRD) to confirm the predominant tautomeric form in the solid state. researchgate.net Such studies provide a foundational understanding of the intrinsic chemical properties of the quinoxaline core, which is essential for predicting the behavior of specific derivatives like this compound.

| Computational Method | Focus of Study | Key Finding | Reference |

| Density Functional Theory (DFT) | Relative stabilities of enol-imine and keto-amine tautomers in quinoxalines. | The enol-imine form is often energetically favored due to higher aromaticity. | researchgate.net |

| X-ray Diffraction (XRD) | Solid-state structure determination. | Confirms the predominant tautomeric form in the crystalline state. | researchgate.net |

Molecular Docking Simulations for Interaction Profiling (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoxaline derivatives, molecular docking simulations are frequently used to explore their potential interactions with various protein targets. nih.govekb.egresearchgate.netijpsnonline.comnih.govnih.govnih.govresearchgate.netresearchgate.net These studies provide insights into the binding modes and the key intermolecular interactions that stabilize the ligand-protein complex.

The interaction profiling of quinoxaline derivatives through molecular docking reveals common types of interactions that contribute to binding affinity. These interactions are primarily non-covalent and include:

Hydrogen Bonding: The nitrogen atoms within the quinoxaline ring system and the carboxylic acid group of this compound can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a hydrogen bond donor. These interactions with amino acid residues in a protein's active site are crucial for molecular recognition.

Hydrophobic Interactions: The aromatic rings of the quinoxaline core can engage in hydrophobic interactions with nonpolar amino acid residues. These interactions are significant in defining the orientation of the molecule within a binding pocket.

Pi-Stacking Interactions: The planar aromatic system of the quinoxaline scaffold can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The distribution of electron density in the quinoxaline ring and its substituents can lead to electrostatic interactions with charged or polar residues in the binding site.

Docking studies on various quinoxaline derivatives have shown that the specific substitution pattern on the quinoxaline ring significantly influences the binding mode and the strength of these interactions. researchgate.netijpsnonline.com For example, the introduction of different functional groups can alter the electronic properties and steric profile of the molecule, leading to different binding orientations and affinities. researchgate.netijpsnonline.com The primary goal of these simulations is to understand the structural basis of molecular recognition, independent of the subsequent biological response.

| Interaction Type | Description | Potential Involving Groups on this compound |

| Hydrogen Bonding | Formation of hydrogen bonds with amino acid residues. | Quinoxaline nitrogens, Carboxylic acid group |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Quinoxaline aromatic rings, Methyl group |

| Pi-Stacking | Stacking interactions with aromatic amino acid side chains. | Quinoxaline aromatic system |

| Electrostatic Interactions | Interactions based on charge distribution. | Electron-rich nitrogen atoms, Polar carboxylic acid group |

Role As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

There is no specific information available in the searched scientific literature demonstrating the use of 2-Methylquinoxaline-5-carboxylic acid as a direct precursor for the synthesis of more complex heterocyclic systems. General synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound could theoretically be modified and used in subsequent cyclization reactions to form fused heterocyclic systems, no specific examples or methodologies have been found.

Intermediate in Multi-Step Organic Synthesis

No specific multi-step organic synthesis pathways where this compound serves as a key intermediate have been identified in the available research. Its structure suggests it could be formed as part of a larger synthetic route and then further functionalized, but documented instances of this are not present in the searched databases.

Scaffolding for Material Science Research (excluding direct applications)

Development of Novel Synthetic Pathways Utilizing this compound as a Key Fragment

The development of novel synthetic pathways is a cornerstone of chemical research. However, searches for methodologies that specifically utilize this compound as a key starting fragment have not yielded any results. Research in this area appears to be focused on other, more readily available or differently substituted quinoxaline derivatives.

Advanced Spectroscopic Characterization Techniques Beyond Identification

In-depth Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed view of the molecular vibrations of 2-Methylquinoxaline-5-carboxylic acid, which are sensitive to its conformation and intermolecular interactions.

The most significant intermolecular interaction in solid or concentrated states is the hydrogen bonding between the carboxylic acid moieties, leading to the formation of centrosymmetric dimers. This dimerization is readily observable in FT-IR spectroscopy. spectroscopyonline.com The O-H stretching vibration of the carboxylic acid group typically appears as an exceptionally broad band in the 2500–3500 cm⁻¹ region, a hallmark of strong hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching frequency is also sensitive to this interaction. In a dimeric state, the C=O stretch is observed at a lower wavenumber (typically 1680–1710 cm⁻¹) compared to its monomeric form due to the weakening of the double bond through hydrogen bonding.

Conformational analysis focuses on the relative orientation of the carboxylic acid group with respect to the quinoxaline (B1680401) ring. While rotation around the C-C single bond is possible, steric hindrance and electronic effects may favor a specific conformation. Theoretical calculations, complemented by experimental FT-IR and Raman data, can elucidate the most stable conformer. Subtle shifts in the vibrational frequencies of the quinoxaline ring modes and the C-O stretching of the acid group can provide clues about the planarity and electronic conjugation between the two functional parts of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Annotation |

| O-H Stretch (H-bonded) | 2500–3500 (very broad) | Characteristic of carboxylic acid dimer formation. |

| C-H Stretch (Aromatic) | 3000–3100 | Vibrations of C-H bonds on the quinoxaline ring. |

| C-H Stretch (Methyl) | 2850–2960 | Vibrations of C-H bonds in the methyl group. |

| C=O Stretch (H-bonded) | 1680–1710 | Carbonyl stretching in the hydrogen-bonded dimer. |

| C=N/C=C Stretch | 1450–1620 | Aromatic ring stretching vibrations of the quinoxaline core. |

| O-H Bend (in-plane) | 1350–1440 | Bending vibration of the hydroxyl group. |

| C-O Stretch | 1210–1320 | Stretching of the single bond between the ring and carbonyl carbon. |

| O-H Bend (out-of-plane) | ~920 (broad) | Out-of-plane bending, another indicator of carboxylic acid dimers. |

Table 1: Predicted FT-IR/Raman vibrational frequencies for this compound, highlighting key functional groups and interactions.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and probing the dynamic behavior of this compound in solution.

Proton (¹H) NMR provides distinct signals for each unique proton in the molecule. The aromatic protons on the quinoxaline ring would appear in the downfield region (typically 7.5–9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atoms and the substituents. The methyl group protons would resonate as a singlet in the upfield region (~2.8 ppm), while the carboxylic acid proton would appear as a broad singlet at a very downfield position (>10 ppm), the exact shift being highly dependent on solvent and concentration. chemicalbook.com

Carbon-¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon atom, including the quaternary carbons of the quinoxaline ring and the carbonyl carbon of the carboxylic acid group (typically >165 ppm). nih.gov

Advanced NMR techniques can be employed to study solution-state dynamics. For instance, variable-temperature NMR studies could reveal information about the rotational barrier of the carboxylic acid group. Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, helping to confirm the preferred solution-state conformation and stereochemistry.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Annotation |

| COOH | >10 | broad singlet | Highly dependent on solvent and concentration. |

| Aromatic CH | 7.5 – 9.0 | doublet, triplet | Specific shifts and couplings depend on the exact position on the ring. |

| CH₃ | ~2.8 | singlet | Signal for the methyl group protons. |

| C=O | >165 | - | Carboxylic acid carbonyl carbon. |

| Aromatic C | 120 – 155 | - | Carbons of the quinoxaline ring system. |

| CH₃ | ~20-25 | - | Methyl group carbon. |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Values are estimations based on related structures. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reactivity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within this compound. The quinoxaline core is a chromophore that exhibits characteristic absorption bands in the UV region. These bands primarily arise from π→π* transitions within the aromatic system and n→π* transitions involving the lone pair electrons of the nitrogen atoms. researchgate.netresearchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment. The presence of the methyl and carboxylic acid groups can cause shifts in the absorption bands compared to the parent quinoxaline molecule. Furthermore, changes in solvent polarity can induce solvatochromic shifts. The carboxylic acid group's ionization state also significantly impacts the electronic spectrum; deprotonation to the carboxylate anion at basic pH would alter the electronic distribution and likely lead to a shift in the λmax values.

This sensitivity makes UV-Vis spectroscopy a valuable tool for reactivity monitoring. For any reaction that involves modification of the quinoxaline ring system or the carboxylic acid group, the corresponding changes in the electronic structure can be tracked in real-time by observing the appearance or disappearance of characteristic absorption bands. This allows for the determination of reaction kinetics and the identification of isosbestic points, which may indicate a direct conversion from reactant to product.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can be used to elucidate reaction mechanisms. In a typical mass spectrum, the molecule would exhibit a prominent molecular ion peak (M⁺) corresponding to its exact mass.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing the exact mass to several decimal places. The fragmentation pattern observed under techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) provides structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH) or carbon dioxide (CO₂) following rearrangement.

Cleavage of the methyl group.

Subsequent fragmentation of the quinoxaline ring structure.

When this compound is a product, intermediate, or reactant in a chemical process, MS can be used to trace its path. By analyzing reaction mixtures over time, one can identify intermediates and byproducts, helping to piece together the mechanistic pathway. Isotopic labeling studies, where atoms like ¹³C or ¹⁸O are incorporated into the molecule, can be combined with MS to definitively track the fate of specific atoms throughout a reaction sequence. nih.gov

Development of Analytical Methodologies using this compound as a Reference Standard

The development of robust and reliable analytical methods is essential for quantifying this compound in various matrices. This process requires a pure, well-characterized sample of the compound to serve as a reference standard. fda.gov

Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors are commonly developed for this purpose. nih.govnih.gov The development and validation of such a method involve several key steps:

Method Development : This includes selecting the appropriate HPLC column (e.g., C18), mobile phase composition, and detector settings to achieve good separation, peak shape, and sensitivity for the analyte. veranova.com

Method Validation : To ensure the method is fit for its intended purpose, it must be validated according to established guidelines (e.g., ICH). veranova.compmda.go.jp This involves assessing several parameters:

Specificity/Selectivity : The ability of the method to distinguish and quantify the analyte in the presence of other components. europa.eu

Linearity : Demonstrating a direct proportional relationship between the concentration of the reference standard and the instrument's response over a defined range.

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. pmda.go.jp

Robustness : The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition or temperature.

Once validated, this analytical methodology, anchored by the this compound reference standard, can be used for quality control, stability testing, or quantitative analysis in research and development. rivm.nl

Structure Reactivity Relationship Studies

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the 2-Methylquinoxaline-5-carboxylic acid molecule are significantly governed by the electronic properties of its two key substituents: the methyl group at the 2-position and the carboxylic acid group at the 5-position.

The quinoxaline (B1680401) nucleus itself is an electron-deficient aromatic system, a characteristic that is modulated by the attached functional groups. The methyl group (-CH₃) at the 2-position on the pyrazine (B50134) ring is an electron-donating group (EDG) through an inductive effect. This donation of electron density tends to increase the electron density of the pyrazine ring, which can influence its susceptibility to certain reactions. For instance, increased electron density can decrease the electrophilicity of the pyrazine ring carbons, potentially slowing down nucleophilic aromatic substitution reactions at this ring.

Table 1: Influence of Substituents on the Properties of the Quinoxaline Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity | Impact on Stability |

|---|---|---|---|---|

| Methyl (-CH₃) | 2 | Electron-donating (Inductive) | Decreases electrophilicity of the pyrazine ring | May slightly destabilize the ring's electron-deficient nature |

Correlations between Molecular Structure and Reaction Kinetics

For reactions involving the carboxylic acid group, such as esterification or amide formation, the rate will be influenced by the electron-withdrawing nature of the quinoxaline ring system. The electrophilicity of the carbonyl carbon in the carboxylic acid is enhanced by the ring's ability to pull electron density away, which should facilitate nucleophilic attack on this carbon. Therefore, the kinetics of such reactions are expected to be relatively favorable compared to a carboxylic acid on a more electron-rich aromatic system.

In the case of nucleophilic aromatic substitution (SₙAr) reactions on the quinoxaline core, the reaction rate is highly dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. The presence of the electron-withdrawing carboxylic acid group is expected to accelerate SₙAr reactions, particularly for leaving groups located on the benzene (B151609) portion of the molecule. Conversely, the electron-donating methyl group on the pyrazine ring would likely decelerate such reactions on that ring by destabilizing the anionic intermediate.

Rate = k[this compound][Nucleophile]

The rate constant, k, would encapsulate the structural effects. A Hammett plot, which correlates reaction rates with substituent constants (σ), could be used to quantify the electronic influence of the methyl and carboxylic acid groups on reaction rates if a series of related derivatives were studied. It is predicted that the carboxylic acid group would yield a positive ρ (rho) value in a Hammett analysis of nucleophilic substitution, indicative of a reaction favored by electron-withdrawing groups.

Impact of Positional Isomerism on Chemical Properties

Positional isomerism plays a critical role in determining the chemical properties of substituted quinoxalines. For this compound, its properties can be contrasted with its positional isomers, such as 2-Methylquinoxaline-6-carboxylic acid. The key difference between these isomers lies in the position of the carboxylic acid group on the benzene ring relative to the fused pyrazine ring.

In this compound, the carboxylic acid group is at the C-5 position. Molecular orbital calculations on quinoxaline itself show that the electron density is highest at the C-5 and C-8 positions. nih.gov The placement of the electron-withdrawing carboxylic acid group at this position will have a pronounced effect on the electronic distribution of the entire molecule. The proximity of the C-5 substituent to the pyrazine ring nitrogen (at position 4) can also lead to through-space electronic interactions or steric hindrance that would be absent in the C-6 isomer.

In the isomeric 2-Methylquinoxaline-6-carboxylic acid, the carboxylic acid group is at the C-6 position. This position is electronically and sterically different from the C-5 position. The electronic influence of the substituent at C-6 on the pyrazine ring is less direct than from the C-5 position. This can lead to differences in acidity, reactivity, and spectroscopic properties. For example, the pKa of the carboxylic acid could differ between the two isomers due to the different electronic environment. It is plausible that the 5-carboxylic acid isomer is slightly more acidic due to the closer proximity and potential for stabilization of the carboxylate anion by the nearby nitrogen atom.

Furthermore, the reactivity of the benzene ring towards electrophilic substitution would be different. In the 5-carboxylic acid isomer, electrophilic attack would be strongly disfavored at the positions ortho and para to the deactivating carboxylic acid group. In the 6-carboxylic acid isomer, the directing effects would lead to a different substitution pattern. These differences in electronic and steric environments would also manifest in their spectroscopic signatures (e.g., NMR chemical shifts) and their interactions with biological targets, if any.

Table 2: Predicted Comparison of Properties of Positional Isomers

| Property | This compound | 2-Methylquinoxaline-6-carboxylic acid | Rationale for Difference |

|---|---|---|---|

| Acidity (pKa) | Potentially lower (more acidic) | Potentially higher (less acidic) | The C-5 position is in closer proximity to the pyrazine nitrogen, potentially offering greater stabilization of the conjugate base. |

| Reactivity to Electrophiles | Benzene ring is highly deactivated. | Benzene ring is deactivated, but with different regioselectivity for substitution. | The directing influence of the -COOH group impacts different positions in the ring. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. researchgate.net For this compound, QSPR models could be developed to predict various chemical attributes such as its pKa, solubility, boiling point, and reactivity parameters. While specific QSPR models for this exact compound are not documented, the methodology can be described.

A QSPR model is a mathematical equation that correlates chemical properties with molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure. For this compound, relevant descriptors would fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular graph, such as the Wiener index or Kier & Hall connectivity indices, which quantify molecular size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations (e.g., using Density Functional Theory - DFT) and provide detailed electronic information. researchgate.net For this molecule, important descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges on the nitrogen, oxygen, and carbon atoms. These descriptors are crucial for modeling reactivity. researchgate.net

Geometric Descriptors: These describe the 3D shape of the molecule, such as molecular surface area and volume.

To build a QSPR model, a dataset of quinoxaline derivatives with known experimental values for a particular property would be assembled. The molecular descriptors for each compound would be calculated. Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be used to find the best correlation between the descriptors and the property. researchgate.netresearchgate.net

For example, a QSPR model to predict the pKa of quinoxaline carboxylic acids might look like:

pKa = β₀ + β₁(qN) + β₂(μ) + β₃(logP) + ...

where qN is the charge on a nitrogen atom, μ is the dipole moment, logP is the partition coefficient, and the β values are coefficients determined by the regression analysis.

Such models, once validated, could be used to predict the chemical attributes of this compound and to design new quinoxaline derivatives with desired properties without the need for extensive experimental synthesis and testing.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Methylquinoxaline-5-carboxylic acid

Direct experimental research on this compound is notably absent in published literature. uni.lu Its existence is documented in chemical databases, which provide basic calculated properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8N2O2 | PubChem uni.lu |

| Monoisotopic Mass | 188.05858 Da | PubChem uni.lu |

This table is interactive. Click on the headers to sort the data.

The broader family of quinoxalines, however, has been extensively studied. Quinoxaline (B1680401) derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The synthesis of various quinoxaline carboxylic acids has been reported, often involving the condensation of o-phenylenediamines with α-keto acids or their derivatives. uni-konstanz.de The reactivity of the 2-methyl group on the quinoxaline ring has also been a subject of investigation, showing its potential for further functionalization. acs.orgnih.gov

Identification of Remaining Knowledge Gaps in its Fundamental Chemistry

The primary knowledge gap concerning this compound is the complete lack of experimental data. Its fundamental chemical properties, including but not limited to its synthesis, reactivity, spectroscopic data, and crystalline structure, have not been reported.

Specific unanswered questions include:

Synthesis: What is the most efficient and scalable method for the synthesis of this compound? While general methods for quinoxaline synthesis exist, an optimized protocol for this specific substitution pattern is needed.

Reactivity: How does the interplay between the electron-withdrawing carboxylic acid group at the 5-position and the methyl group at the 2-position influence the reactivity of the quinoxaline core? The reactivity of both the methyl and carboxylic acid functional groups in this specific arrangement is uncharacterized.

Spectroscopic and Physicochemical Properties: There is a need for comprehensive spectroscopic characterization (NMR, IR, MS) and determination of key physicochemical parameters like pKa, solubility, and melting point.

Proposed Future Research Avenues in Synthesis and Reactivity